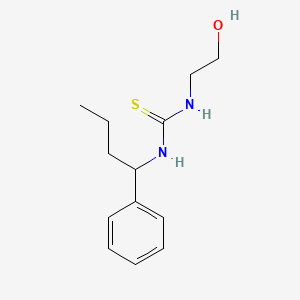
N-(2-Hydroxyethyl)-N'-(1-phenylbutyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea: is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea typically involves the reaction of 1-phenylbutylamine with 2-hydroxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
1-Phenylbutylamine+2-Hydroxyethyl isothiocyanate→N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and additional purification steps such as recrystallization or chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with similar chemical properties.
N,N’-Diethylthiourea: Another thiourea compound with different substituents.
N-(2-Hydroxyethyl)thiourea: Lacks the phenylbutyl group but shares the hydroxyethyl substituent.
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea is unique due to the presence of both the hydroxyethyl and phenylbutyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Propiedades
Número CAS |
74548-43-9 |
|---|---|
Fórmula molecular |
C13H20N2OS |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-(1-phenylbutyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-2-6-12(11-7-4-3-5-8-11)15-13(17)14-9-10-16/h3-5,7-8,12,16H,2,6,9-10H2,1H3,(H2,14,15,17) |
Clave InChI |
IURFJHIHEZABBS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


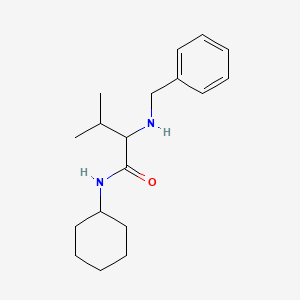
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
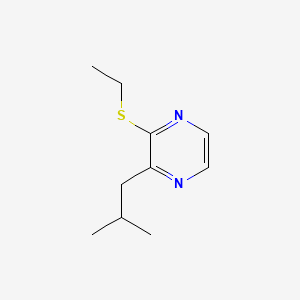
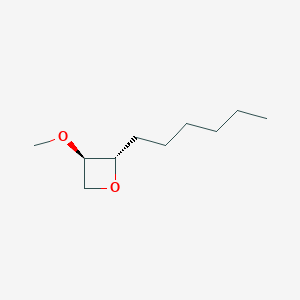
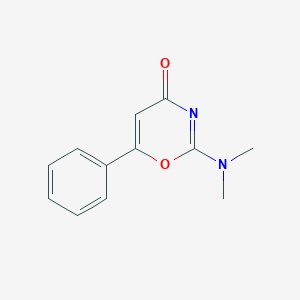
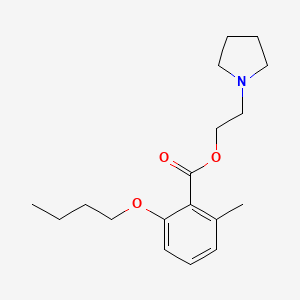
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
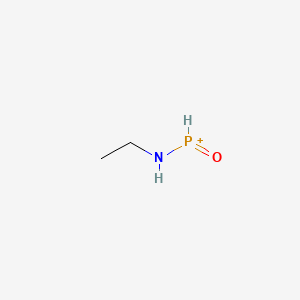
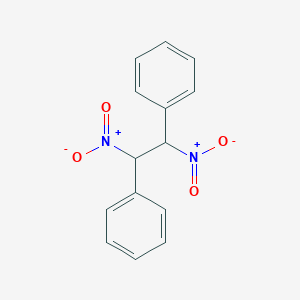
![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
